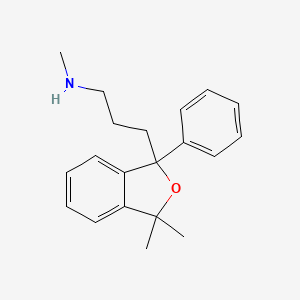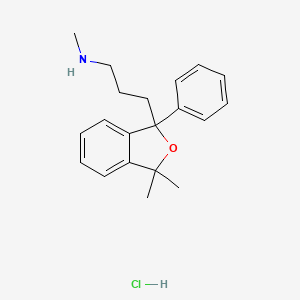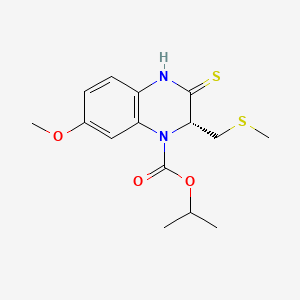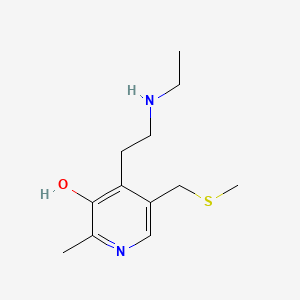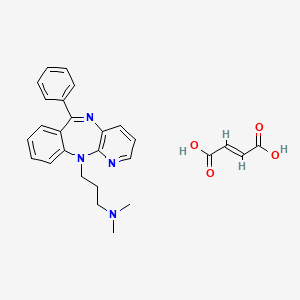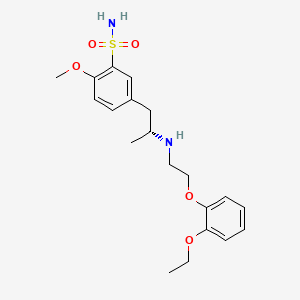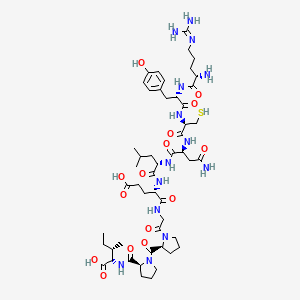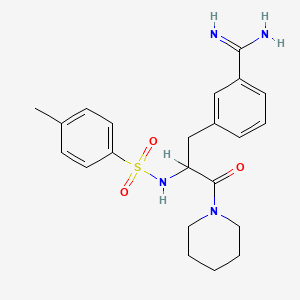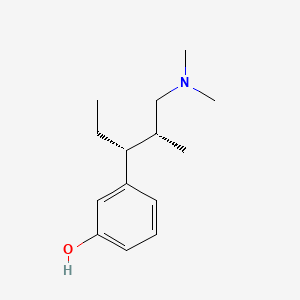
Thiocysteine
Overview
Description
S-Mercaptocysteine: is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a thio-group conjugated to L-cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-Mercaptocysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with sulfur-containing reagents under controlled conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of S-Mercaptocysteine often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions: : S-Mercaptocysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thio-group and the amino acid backbone .
Common Reagents and Conditions: : Common reagents used in the reactions of S-Mercaptocysteine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: : The major products formed from the reactions of S-Mercaptocysteine depend on the specific reaction type. For example, oxidation reactions may yield disulfides, while reduction reactions can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Chemistry: : In chemistry, S-Mercaptocysteine is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, S-Mercaptocysteine is studied for its role in cellular processes and its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and may play a role in modulating cellular redox states .
Medicine: : In medicine, S-Mercaptocysteine is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells .
Industry: : In the industrial sector, S-Mercaptocysteine is used in the production of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
Mechanism of Action: : The mechanism by which S-Mercaptocysteine exerts its effects involves its interaction with cellular targets and pathways. It has been shown to modulate the activity of enzymes involved in redox regulation and apoptosis. For example, it can activate pro-apoptotic proteins and inhibit anti-apoptotic proteins, leading to programmed cell death in cancer cells .
Molecular Targets and Pathways: : S-Mercaptocysteine targets various molecular pathways, including the mitochondrial apoptotic pathway. It can induce the activation of Bax, decrease the expression of Bcl-2 and Bcl-X L, and subsequently activate caspase-9 and caspase-3, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : S-Mercaptocysteine is often compared with other sulfur-containing amino acids, such as S-allyl-L-cysteine and S-allyl mercaptocysteine. While these compounds share some structural similarities, S-Mercaptocysteine is unique in its specific interactions and effects on cellular processes .
List of Similar Compounds
- S-Allyl-L-Cysteine
- S-Allyl Mercaptocysteine
- L-Cysteine
- N-Acetylcysteine
Properties
IUPAC Name |
2-amino-3-(disulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKONSCREBSMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863591 | |
| Record name | 3-Disulfanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-32-4 | |
| Record name | Thiocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiocysteine is not a standard amino acid incorporated during protein synthesis. Instead, it primarily arises from the enzymatic degradation of L-cystine by enzymes known as cystine lyases. [, , ]
A: Cystine lyases utilize a β-elimination mechanism to cleave the disulfide bond in L-cystine. This reaction generates this compound, pyruvate, and ammonia as products. [, , ]
A: The molecular formula of this compound is C3H7NO2S2, and its molecular weight is 153.21 g/mol. [, ]
A: this compound exhibits limited stability in aqueous solutions, rapidly decomposing to form cystine and elemental sulfur. [] This inherent instability poses challenges for its isolation and characterization.
A: Research suggests that this compound can act as a sulfur donor in certain biological processes. For example, it has been implicated in the formation of protein persulfides through S-sulfhydration. []
A: this compound can donate its sulfane sulfur atom to cysteine residues within proteins, leading to the formation of a persulfide bond (-S-SH). This post-translational modification can significantly impact protein function. []
A: Protein S-sulfhydration is an emerging area of research with implications for various cellular processes, including redox signaling, enzyme activity regulation, and protection against oxidative stress. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




